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molecular formula C12H9NS B8307439 5-Methylthieno[3,2-c]isoquinoline

5-Methylthieno[3,2-c]isoquinoline

Cat. No. B8307439
M. Wt: 199.27 g/mol
InChI Key: JGALPGPUBBTIIT-UHFFFAOYSA-N
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Patent
US07696221B2

Procedure details

Starting from 2-Acetylphenylboronic acid (15 g, 91 mmol) in place of 2-formylphenylboronic acid in Step 3, the title compound (12 g, 86%, m.p. 74-76° C.) was synthesized in essentially the same manner as described in Steps 1-3 for Thieno[3,2-c]isoquinoline.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O)(=O)[CH3:2].[S:13]1[C:25]2C3C=CC=CC=3C=[N:17][C:16]=2[CH:15]=[CH:14]1>>[CH3:2][C:1]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:25]2[S:13][CH:14]=[CH:15][C:16]=2[N:17]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC=C1)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=2N=CC=3C=CC=CC3C21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C=3C=CC=CC13)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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